molecular formula C12H12N2O2 B8458538 4-(2-Methoxypyridin-4-yloxy)benzenamine

4-(2-Methoxypyridin-4-yloxy)benzenamine

Cat. No.: B8458538
M. Wt: 216.24 g/mol
InChI Key: OQAGIFHYFPUEEQ-UHFFFAOYSA-N
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Description

4-(2-Methoxypyridin-4-yloxy)benzenamine is a substituted aromatic amine featuring a benzenamine core linked to a 2-methoxypyridin-4-yloxy group. This structure combines the electron-donating methoxy group on the pyridine ring with the nucleophilic amine group on the benzene ring, influencing its electronic, steric, and solubility properties. The pyridine moiety introduces aromatic nitrogen, which can participate in hydrogen bonding and π-π interactions, while the methoxy group enhances lipophilicity and modulates steric hindrance .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-(2-methoxypyridin-4-yl)oxyaniline

InChI

InChI=1S/C12H12N2O2/c1-15-12-8-11(6-7-14-12)16-10-4-2-9(13)3-5-10/h2-8H,13H2,1H3

InChI Key

OQAGIFHYFPUEEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)OC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypyridin-4-yloxy)benzenamine typically involves the following steps:

    Nitration: The starting material, 2-methoxy-pyridine, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Etherification: The amino group is then reacted with 4-chlorophenol in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypyridin-4-yloxy)benzenamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(2-Methoxypyridin-4-yloxy)benzenamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxypyridin-4-yloxy)benzenamine depends on its specific application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the methoxy group can influence the compound’s solubility and membrane permeability.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-donating effects of the methoxy group and the electron-withdrawing effects of the amino group, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-(2-Methoxypyridin-4-yloxy)benzenamine and their substituent-driven properties:

Compound Name Substituents Key Properties/Applications Reference
4-(2-Methoxyethoxy)-3-methyl-benzenamine –OCH2CH2OCH3, –CH3 Enhanced water solubility (hydrochloride salt); potential pharmaceutical intermediate
4-(Cyclopropylsulfonyl)benzenamine –SO2C3H5 (cyclopropyl) High reactivity in nucleophilic substitutions; potential for coupling reactions
(E)-4-(2,3,4-Trimethoxystyryl)benzenamine –CH=CH–C6H2(OCH3)3 DNA polymerase α inhibition (IC50 < 1 µM)
4-(1H-Imidazol-4-yl)benzenamine –C3H3N2 Antimicrobial activity; melting point 97°C
4-[4-(2-Chlorophenyl)-oxazol-2-yl]benzenamine –C12H8ClN2O Structural complexity for drug discovery; molecular weight 270.71 g/mol

Key Observations :

  • Electron-donating groups (e.g., –OCH3, –OCH2CH2OCH3) improve solubility and stability, as seen in 4-(2-methoxyethoxy)-3-methyl-benzenamine hydrochloride .
  • Extended conjugated systems (e.g., styryl group in Compound-3 ) enhance binding to biomolecules like DNA polymerase α.
Physicochemical Properties

Comparative physicochemical data for select analogs:

Property This compound (Inferred) 4-(1H-Imidazol-4-yl)benzenamine 4-(Cyclopropylsulfonyl)benzenamine
Molecular Weight (g/mol) ~230–250 (estimated) 159.19 227.29
Melting Point Not reported 97°C Not reported
Boiling Point Not reported 438.2°C Not reported
Solubility Moderate (amine + methoxy groups) Low (polarity mismatch) Moderate (sulfonyl group)

Analysis :

  • The methoxypyridinyloxy group likely increases molecular weight compared to simpler benzenamines (e.g., 4-(1H-imidazol-4-yl)benzenamine) but enhances solubility via polar interactions.
  • Sulfonyl and imidazolyl groups introduce distinct electronic effects, altering reactivity profiles .
Quantum Chemical Correlations

DFT studies on Schiff bases () reveal that:

  • EHOMO (electron-donating capacity) correlates with inhibition efficiency. The methoxy group in the target compound may elevate EHOMO, enhancing adsorption.
  • Dipole moment (polarity) influences solubility and interfacial interactions. The asymmetric substitution pattern in this compound likely increases dipole moment compared to symmetrically substituted analogs.

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